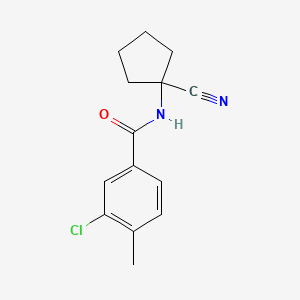

3-氯-N-(1-氰基环戊基)-4-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzamide compounds has been reported in various studies. For instance, a photoaffinity analog of an influenza fusion inhibitor was synthesized using tritiation of a specific amine followed by coupling with acetyl 5-azidosalicylic acid chloride, yielding a product with high radiochemical purity and specific activity . Another study reported the synthesis of a compound with antiproliferative activity by condensation of 3-methoxybenzoic acid with a chlorothienopyrimidinyl ethane-1,2-diamine intermediate . Additionally, an industrial process for a PDE IV inhibitor was developed, highlighting the importance of scalable reaction conditions and the use of hydrogen peroxide under aqueous alkaline conditions for large-scale oxidation .

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been a subject of interest. For example, the crystal structure of a compound synthesized for antiproliferative activity was determined to belong to the tetragonal system, and its geometric bond lengths and angles were compared with values obtained from density functional theory (DFT) calculations . In another study, the molecular structure of 3-cyanobenzamide in the gas-phase and in the crystal was analyzed, revealing non-planarity and specific rotation around the C-N bond, as well as hydrogen bonding and π-π interactions within the crystal .

Chemical Reactions Analysis

The reactivity of benzamide derivatives has been explored through various chemical reactions. Pyrazoline derivatives were synthesized from 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides, with the structure of the new compounds confirmed by chemical and spectroscopic evidence . Another study synthesized a benzamide derivative and characterized it using various spectroscopic methods, with the crystal structure stabilized by π-π conjugation and hydrogen bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure and synthesis. The compound with antiproliferative activity was analyzed using Hirshfeld surface analysis and molecular docking studies, which revealed its potential inhibitory activity against certain cancer cell lines . The spectroscopic properties and biological activity of another benzamide derivative were investigated, showing good agreement between experimental and theoretical DFT results, and the compound exhibited antitumor activity .

科学研究应用

光催化降解

- 应用:使用二氧化钛对类似化合物进行光催化降解。

- 见解:一项研究表明,使用载有二氧化钛的吸附剂对3,5-二氯-N-(3-甲基-1-丁炔-3-基)苯甲酰胺(一种类似于所请求化学物质的化合物)进行光分解。像沸石、硅胶和活性炭这样的吸附剂支持物的使用提高了矿化速率,并减少了溶液中有毒中间体的浓度 (Torimoto et al., 1996)。

DNA修复研究

- 应用:研究DNA修复过程中的抑制剂。

- 见解:对3-氨基苯甲酰胺这种结构类似的抑制剂的研究已被用于探索其在DNA修复过程中的调节作用。研究结果表明其细胞效应的复杂性,并引发了关于其在DNA修复过程中特异性的问题 (Cleaver et al., 1985)。

药物开发与分析

- 应用:在法医研究中分析合成阿片类物质的影响。

- 见解:对3,4-二氯-N-[2-(二甲氨基)环己基]-N-甲基苯甲酰胺(U-47700)等化合物的研究为了解合成阿片类物质的药理学和潜在风险提供了见解。这项研究对于理解这些物质的药理学和潜在风险至关重要 (Elliott et al., 2016)。

化学合成与有机化学

- 应用:合成复杂有机化合物及其应用。

- 见解:涉及合成和光反应性的化合物,如2-烷氧基甲基-5-甲基苯乙酰氯和苯甲酸酯的研究,可以提供关于类似苯甲酰胺基化合物的潜在化学反应和应用的见解 (Plíštil等,2006)。

生物技术应用

- 应用:在生物加工和萃取技术中的应用。

- 见解:一项研究探讨了室温离子液体作为有机溶剂在生物过程操作中的替代品的应用,包括类似于3-氯-N-(1-氰基环戊基)-4-甲基苯甲酰胺的化合物的萃取和生物转化 (Cull et al., 2000)。

属性

IUPAC Name |

3-chloro-N-(1-cyanocyclopentyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O/c1-10-4-5-11(8-12(10)15)13(18)17-14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNDUNCWPUPIQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2(CCCC2)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(1-cyanocyclopentyl)-4-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2503519.png)

![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2503523.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2503524.png)

![N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2503525.png)

![4-cyano-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2503530.png)

![6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2503537.png)

![3-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2503538.png)